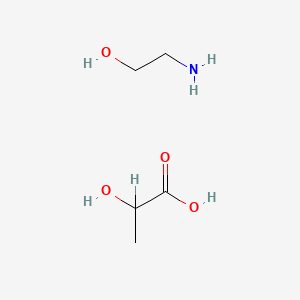

2-aminoethanol;2-hydroxypropanoic acid

Description

Properties

CAS No. |

68815-69-0 |

|---|---|

Molecular Formula |

C5H13NO4 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-aminoethanol;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.C2H7NO/c1-2(4)3(5)6;3-1-2-4/h2,4H,1H3,(H,5,6);4H,1-3H2 |

InChI Key |

NEQXUPRFDXNNTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-lactic acid, monoethanolamine salt (1:1) involves the neutralization of DL-lactic acid with monoethanolamine. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction can be represented as follows:

DL-Lactic acid+Monoethanolamine→DL-Lactic acid, monoethanolamine salt (1:1)

Industrial Production Methods

Industrial production of DL-lactic acid, monoethanolamine salt (1:1) follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure complete neutralization and high purity of the final product. The reaction mixture is usually stirred continuously, and the pH is monitored to ensure it remains neutral.

Chemical Reactions Analysis

Types of Reactions

DL-lactic acid, monoethanolamine salt (1:1) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in lactic acid can be oxidized to form pyruvic acid.

Esterification: The carboxyl group in lactic acid can react with alcohols to form esters.

Neutralization: The compound can react with strong acids or bases to form corresponding salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts like sulfuric acid (H₂SO₄).

Neutralization: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products Formed

Oxidation: Pyruvic acid.

Esterification: Methyl lactate or ethyl lactate.

Neutralization: Corresponding salts of lactic acid and monoethanolamine.

Scientific Research Applications

DL-lactic acid, monoethanolamine salt (1:1) has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a buffering agent in chemical reactions.

Biology: Employed in cell culture media to maintain pH stability.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of biodegradable plastics, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of DL-lactic acid, monoethanolamine salt (1:1) involves its ability to act as a buffering agent, maintaining the pH of solutions within a narrow range. The compound can interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved include the regulation of metabolic processes and the stabilization of cellular environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Aminoethanol vs. Other Amino Alcohols

2-Hydroxypropanoic Acid vs. Other Hydroxy Acids

Key Functional and Industrial Differences

Reactivity and Derivatives

- 2-Aminoethanol: Forms stable intermediates in Mitsunobu reactions (e.g., synthesis of pyrimidinone derivatives) . Its derivatives include ethanolamine-based surfactants.

- 2-Hydroxypropanoic Acid: Undergoes polymerization to PLA, a biodegradable thermoplastic with applications in medical implants and packaging . Its esters (e.g., n-octyl/n-decyl esters) are used in food-contact materials, validated for safety via EFSA assessments .

Market and Production

- 2-Hydroxypropanoic Acid: Global demand exceeds 1,960 kilotons/year, driven by bioplastics and food industries . Prices fluctuate regionally due to supply-demand dynamics (e.g., North American market stagnation in 2023) .

- 2-Aminoethanol: Less commercially prominent but critical in niche sectors like pharmaceutical synthesis .

Data Tables for Critical Properties

Physical Properties

| Compound | Melting Point (°C) | Solubility (g/100 mL H2O) |

|---|---|---|

| 2-Aminoethanol | 10–12 | Miscible |

| 2-Hydroxypropanoic Acid | 16–33 (racemate) | Miscible |

| Glycolic Acid | 75–80 | 70 |

Toxicity Profiles

| Compound | LD50 (Oral, Rat) | Regulatory Status |

|---|---|---|

| 2-Aminoethanol | 1,720 mg/kg | OSHA-regulated |

| 2-Hydroxypropanoic Acid | 3,540 mg/kg | Generally Recognized as Safe (GRAS) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-aminoethanol in laboratory settings?

- Methodology :

- Reductive Amination : React ethanolamine (2-hydroxyethylamine) with ammonia under hydrogen gas (H₂) and a palladium catalyst (Pd/C) to yield 2-aminoethanol. This method ensures high selectivity and purity .

- Substitution Reactions : Use alkylating agents (e.g., methyl iodide) with ethanolamine derivatives to introduce amino groups. Monitor reaction progress via thin-layer chromatography (TLC) .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| H₂/Pd/C | Reduction catalyst | 50–100°C, 1–3 atm |

| KMnO₄ | Oxidizing agent (for precursor synthesis) | Acidic aqueous medium |

Q. How can 2-hydroxypropanoic acid (lactic acid) enantiomers be differentiated in analytical workflows?

- Chiral Chromatography : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate (R)- and (S)-enantiomers. Retention times vary due to stereospecific interactions .

- Polarimetry : Measure optical rotation (e.g., (S)-lactic acid: [α] = +2.6° at 20°C in water) to confirm enantiomeric purity .

Q. What experimental steps are required to prepare a pH 2.19 standard solution of 2-hydroxypropanoic acid?

- Procedure :

Calculate molarity using the Henderson-Hasselbalch equation:

Given pKa = 3.86 (from Ka = 1.38 × 10⁻⁴), adjust the ratio of lactic acid to its conjugate base.

2. Dissolve 0.1 mol (9.0 g) of solid lactic acid in 250 mL deionized water.

3. Calibrate pH meter and titrate with 0.1 M NaOH until pH 2.19 is achieved .

Advanced Research Questions

Q. How can conflicting spectroscopic data for 2-aminoethanol derivatives be resolved?

- Contradiction Analysis :

- NMR Discrepancies : If proton signals for NH₂ groups overlap, use deuterated solvents (D₂O) to suppress exchange broadening or apply 2D-COSY to resolve coupling patterns.

- Mass Spectrometry : Compare experimental m/z values with computational predictions (e.g., Gaussian09) to identify fragmentation pathways .

- Case Study : In Na⁺-lactic acid clusters, CID (collision-induced dissociation) data show ΔrH° = 201 kJ/mol for ion-molecule interactions, which can validate computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.